1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

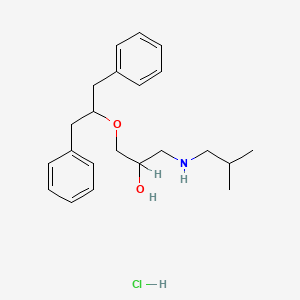

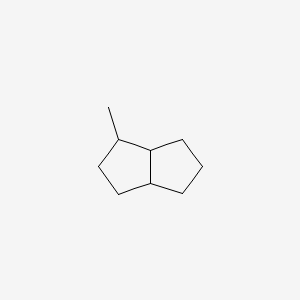

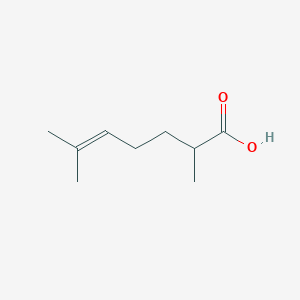

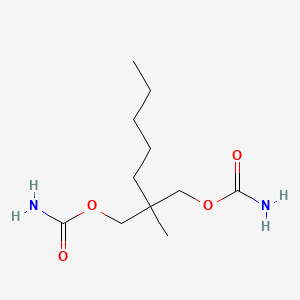

1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate, also known as meprobamate, is a carbamate derivative that has been widely used as an anxiolytic drug. It was first synthesized in the 1950s and gained popularity for its tranquilizing effects. The compound is known for its ability to produce muscle relaxation and sedation without significantly affecting the heart, respiration, or other autonomic functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate is synthesized by reacting 2-methylvaleraldehyde with two molecules of formaldehyde. The resulting 2-methyl-2-propylpropan-1,3-diol is then transformed into the dicarbamate via successive reactions with phosgene and ammonia .

Industrial Production Methods: Industrial production of this compound typically involves the salt-free procedure based on aldol addition followed by hydrogenation or the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of simpler carbamate derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the carbamate groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various carbamate derivatives and simpler alcohols .

Applications De Recherche Scientifique

1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other carbamate derivatives.

Biology: Studied for its effects on muscle relaxation and sedation.

Medicine: Historically used as an anxiolytic drug to manage anxiety disorders and provide short-term relief of anxiety symptoms.

Industry: Employed in the production of biodegradable thermoplastic elastomers and solid polymer electrolytes for lithium metal batteries

Mécanisme D'action

The mechanism of action of 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate involves its interaction with the central nervous system. The compound produces reversible flaccid paralysis of skeletal muscles by acting on the spinal cord and brain. It exerts its effects by binding to specific receptors and modulating neurotransmitter release, leading to muscle relaxation and sedation .

Comparaison Avec Des Composés Similaires

Carisoprodol: Another centrally acting muscle relaxant with a similar structure and mechanism of action.

Mephenesin: An older compound with similar tranquilizing effects but a shorter duration of action.

Methocarbamol: A muscle relaxant with a different chemical structure but similar therapeutic effects.

Uniqueness: 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate is unique in its ability to produce muscle relaxation and sedation without significantly affecting autonomic functions. Its chemical structure allows for a balanced effect on both the spinal cord and brain, making it a valuable compound in both medical and industrial applications .

Propriétés

Numéro CAS |

25462-47-9 |

|---|---|

Formule moléculaire |

C11H22N2O4 |

Poids moléculaire |

246.30 g/mol |

Nom IUPAC |

[2-(carbamoyloxymethyl)-2-methylheptyl] carbamate |

InChI |

InChI=1S/C11H22N2O4/c1-3-4-5-6-11(2,7-16-9(12)14)8-17-10(13)15/h3-8H2,1-2H3,(H2,12,14)(H2,13,15) |

Clé InChI |

KRYLGICXMCHFHB-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(C)(COC(=O)N)COC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.